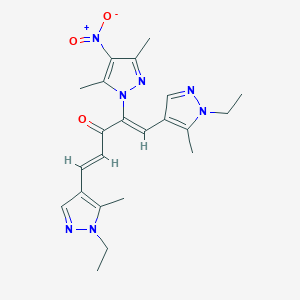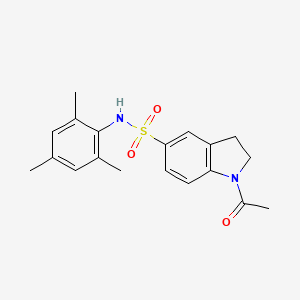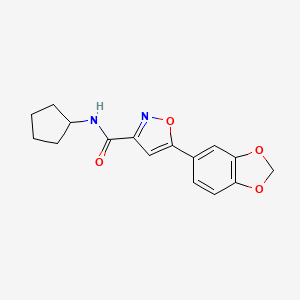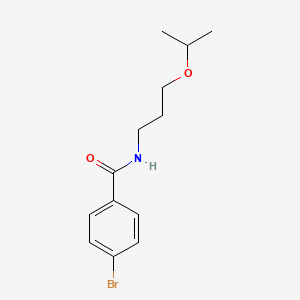
3-(4-methoxybenzyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-(4-methoxybenzyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a sulfur-containing compound that has been the focus of scientific research due to its potential therapeutic applications. MPTT is a member of the thiazolidinone family, which has been extensively studied for their pharmacological properties.
Mecanismo De Acción
3-(4-methoxybenzyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways in the body. Studies have shown that this compound inhibits the activity of COX-2 and MMPs, which are involved in the regulation of inflammation and cancer progression. This compound also activates the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of enzymes involved in inflammation. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxybenzyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a well-defined chemical structure, making it easy to study its pharmacological properties. However, this compound has some limitations, including its low solubility in water and low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxybenzyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of this compound analogs with improved pharmacological properties such as increased solubility and bioavailability. Another area of research is the study of the molecular mechanisms underlying the anticancer and anti-inflammatory properties of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Aplicaciones Científicas De Investigación
3-(4-methoxybenzyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Studies have shown that this compound exhibits anti-inflammatory and anticancer properties by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-6-4-12(5-7-14)11-19-16(20)15(23-17(19)22)9-13-3-2-8-18-10-13/h2-10H,11H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLFJJWRLAPPW-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4647224.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4647226.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4647229.png)
![3-[3-(2,3,5-trimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4647233.png)
![2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4647255.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4647261.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4647290.png)



![5-{[3-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4647310.png)

